4-(Trifluoromethyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one
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Overview
Description
4-(Trifluoromethyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one is a complex organic compound that features a trifluoromethyl group, a chromenone core, and a glycosidic linkage to a tetrahydropyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Glycosylation: The glycosidic linkage is formed by reacting the chromenone derivative with a protected sugar derivative under Lewis acid catalysis, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydropyran ring.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Antioxidant Activity: The presence of hydroxyl groups may confer antioxidant properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Anticancer Activity: Preliminary studies may suggest activity against certain cancer cell lines.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-2H-chromen-2-one: Lacks the glycosidic linkage and hydroxyl groups.
7-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one: Contains a hydroxyl group at the 7-position but lacks the glycosidic linkage.
4-(Trifluoromethyl)-7-methoxy-2H-chromen-2-one: Contains a methoxy group instead of the glycosidic linkage.
Uniqueness
The presence of the glycosidic linkage and multiple hydroxyl groups in 4-(Trifluoromethyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one distinguishes it from other similar compounds
Properties
IUPAC Name |
4-(trifluoromethyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O8/c17-16(18,19)8-4-11(21)26-9-3-6(1-2-7(8)9)25-15-14(24)13(23)12(22)10(5-20)27-15/h1-4,10,12-15,20,22-24H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZJYRMHQCZVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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